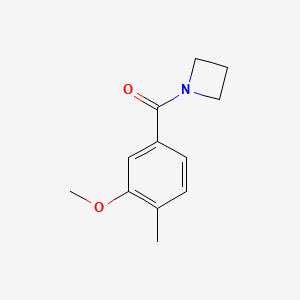![molecular formula C19H22ClNO5 B7472318 N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide](/img/structure/B7472318.png)
N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide, also known as CTAP, is a chemical compound that has been extensively studied for its potential use in scientific research. It is a selective antagonist of the mu-opioid receptor, which is involved in pain perception and reward pathways in the brain. CTAP has been used in various studies to investigate the role of the mu-opioid receptor in addiction, pain management, and other physiological processes.
Mechanism of Action
N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide acts as a selective antagonist of the mu-opioid receptor, which is involved in pain perception and reward pathways in the brain. By blocking the mu-opioid receptor, this compound can modulate the effects of opioids on these pathways. This compound has been shown to be highly selective for the mu-opioid receptor, with little or no activity at other opioid receptors.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in various studies. It has been shown to modulate pain perception and reward pathways in the brain, as well as affect immune function and inflammation. This compound has also been shown to have potential therapeutic effects in various diseases, including cancer, Parkinson's disease, and depression.
Advantages and Limitations for Lab Experiments
One advantage of using N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide in lab experiments is its high selectivity for the mu-opioid receptor, which allows for more precise modulation of opioid signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other mu-opioid receptor antagonists. This may limit its effectiveness in certain experimental settings.
Future Directions
There are several potential future directions for research on N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide. One area of interest is the potential therapeutic effects of mu-opioid receptor antagonists in various diseases, including cancer, Parkinson's disease, and depression. Another area of interest is the development of more potent and selective mu-opioid receptor antagonists for use in scientific research. Additionally, further studies are needed to investigate the long-term effects of this compound on pain perception, addiction, and other physiological processes.
Synthesis Methods
The synthesis of N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide involves several chemical reactions, starting with the reaction of 4-chlorobenzyl cyanide and 3,4,5-trimethoxybenzaldehyde to form 4-chloro-3,5-dimethoxybenzylidene malononitrile. This compound is then reacted with ethyl glycinate hydrochloride to form the final product, this compound. The synthesis of this compound has been described in detail in several scientific publications.
Scientific Research Applications
N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide has been used extensively in scientific research to investigate the role of the mu-opioid receptor in various physiological processes. It has been used to study the effects of opioids on pain perception, addiction, and reward pathways in the brain. This compound has also been used to investigate the potential therapeutic effects of mu-opioid receptor antagonists in various diseases, including cancer, Parkinson's disease, and depression.
properties
IUPAC Name |
N-[(2R)-2-(4-chlorophenyl)-2-hydroxyethyl]-2-(3,4,5-trimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClNO5/c1-24-16-8-12(9-17(25-2)19(16)26-3)10-18(23)21-11-15(22)13-4-6-14(20)7-5-13/h4-9,15,22H,10-11H2,1-3H3,(H,21,23)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MRMGJDDWLODYIT-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)NCC(C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)CC(=O)NC[C@@H](C2=CC=C(C=C2)Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClNO5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![3-[2-(Azepan-1-yl)-2-oxoethyl]-8-methylquinazolin-4-one](/img/structure/B7472265.png)




![1-[4-[2-(Azetidin-1-yl)-2-oxoethyl]phenyl]pyrrolidin-2-one](/img/structure/B7472289.png)
![N,2-dimethyl-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B7472300.png)
![N-(2,6-dimethylphenyl)-1,3-dimethylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7472303.png)
![1-[4-(4-Methylphthalazin-1-yl)oxyphenyl]ethanone](/img/structure/B7472316.png)
![N-[(1S)-1-(3-fluorophenyl)ethyl]pyrazine-2-carboxamide](/img/structure/B7472339.png)
![N,N-dimethyl-3-(1,3,4,6-tetramethylpyrazolo[3,4-b]pyridin-5-yl)propanamide](/img/structure/B7472346.png)